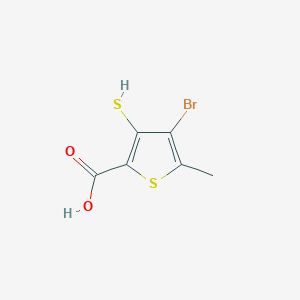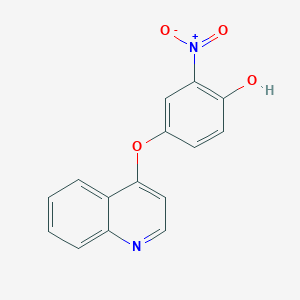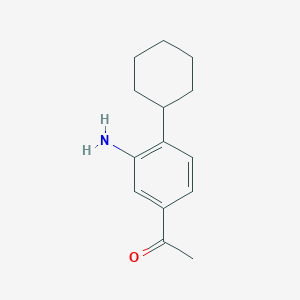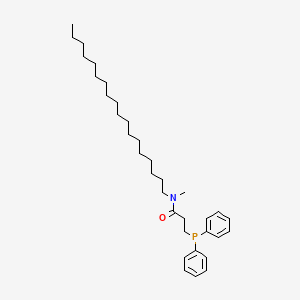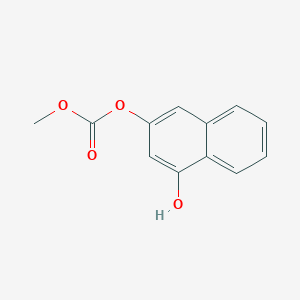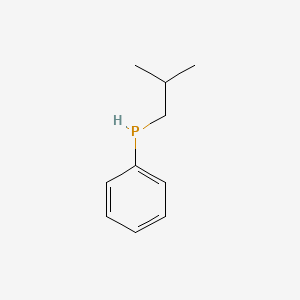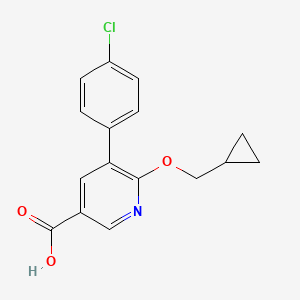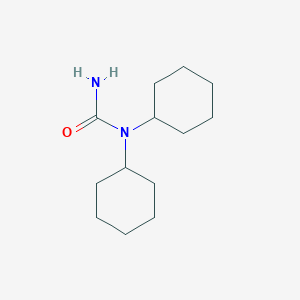
N,N-Dicyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dicyclohexylurea is an organic compound belonging to the urea family. It is characterized by its chemical formula C13H24N2O and a molecular weight of 224.348 g/mol . This compound is typically a byproduct of the reaction between dicyclohexylcarbodiimide and amines or alcohols . It is known for its role as a potent inhibitor of soluble epoxide hydrolase (sEH), which has implications in various biological processes .
Méthodes De Préparation
N,N-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate to produce this compound.
Reaction of Dicyclohexylcarbodiimide with Amines or Alcohols: This is a common industrial method where dicyclohexylcarbodiimide reacts with amines or alcohols to form this compound as a byproduct.
Analyse Des Réactions Chimiques
N,N-Dicyclohexylurea undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Formation of Esters and Amides: In the presence of dicyclohexylcarbodiimide, it can form esters and amides through the Steglich esterification process.
Applications De Recherche Scientifique
N,N-Dicyclohexylurea has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action of N,N-Dicyclohexylurea is its inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in regulating blood pressure and inflammation . By inhibiting sEH, this compound increases the levels of EETs, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
N,N-Dicyclohexylurea can be compared with other urea derivatives:
1,3-Dicyclohexylurea: Similar in structure but differs in the position of the cyclohexyl groups.
This compound: Another urea derivative with similar properties but different applications in organic synthesis.
1-Cyclohexyl-3-phenylurea: This compound has a phenyl group instead of a second cyclohexyl group, leading to different chemical properties and applications.
This compound stands out due to its specific inhibition of sEH and its role in regulating blood pressure, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H24N2O |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
1,1-dicyclohexylurea |
InChI |
InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
Clé InChI |
SCCCIUGOOQLDGW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
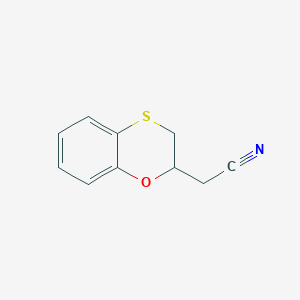
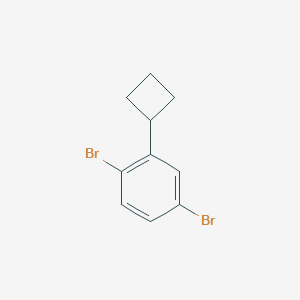
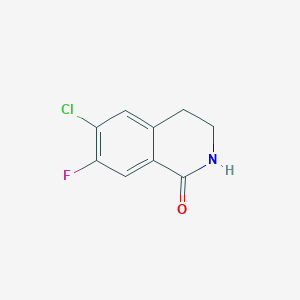

![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)
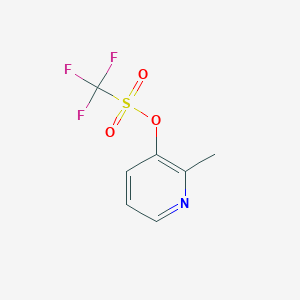
![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)
